molecular formula C15H21N3O6S B13032738 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13032738
M. Wt: 371.4 g/mol
InChI Key: FBFJJULARUOJDA-RWANSRKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the pyrimidine ring through a cyclization reaction.
  • Introduction of the oxazine ring via a condensation reaction.
  • Functionalization of the compound with the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one: Unique due to its specific functional groups and ring structure.

    Other pyrimidine-oxazine compounds: Share similar core structures but differ in functional groups and substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrimidine ring fused with an oxazine ring and the presence of a methylsulfonyl group. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. The compound consists of a fused pyrimidine and oxazine ring system, with a methylsulfonyl group that significantly influences its chemical reactivity and biological properties.

The molecular formula of the compound is C15H21N3O6SC_{15}H_{21}N_{3}O_{6}S, with a molecular weight of 371.4 g/mol. Its structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H21N3O6SC_{15}H_{21}N_{3}O_{6}S
Molecular Weight371.4 g/mol
CAS Number2073047-08-0

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, which modulate their activity and lead to various biological effects.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have also evaluated the cytotoxic effects of this compound against human cancer cell lines. Notably, it has shown potent activity against breast cancer cells (MCF-7). A comparative analysis of similar compounds revealed that those with structural similarities to this compound exhibited varying degrees of cytotoxicity.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methylsulfonyl group plays a crucial role in enhancing the compound's reactivity with biological targets. This interaction may lead to the modulation of enzyme activities or receptor functions critical for cellular processes.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound in various therapeutic contexts:

  • Cytotoxicity Study : A study involving MCF-7 cell lines showed that treatment with varying concentrations of the compound resulted in significant cell death compared to untreated controls.
    Concentration (µM)% Cell Viability
    0100
    1075
    5050
    10020
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone indicative of antimicrobial activity.
    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12

Properties

Molecular Formula

C15H21N3O6S

Molecular Weight

371.4 g/mol

IUPAC Name

7-methylsulfonyl-1-[(2R)-1-(oxan-2-yloxy)propan-2-yl]-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C15H21N3O6S/c1-10(8-23-12-5-3-4-6-22-12)18-13-11(9-24-15(18)19)7-16-14(17-13)25(2,20)21/h7,10,12H,3-6,8-9H2,1-2H3/t10-,12?/m1/s1

InChI Key

FBFJJULARUOJDA-RWANSRKNSA-N

Isomeric SMILES

C[C@H](COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C

Canonical SMILES

CC(COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.